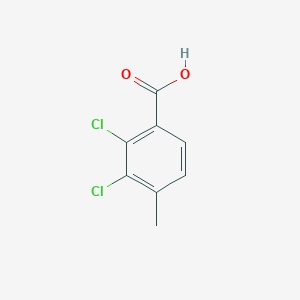

2,3-Dichloro-4-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUDJTSPOLSTQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-4-methylbenzoic Acid

This guide provides a comprehensive technical overview of the physicochemical properties of 2,3-Dichloro-4-methylbenzoic acid, a substituted aromatic carboxylic acid of interest to researchers, scientists, and professionals in drug development. Given the limited availability of direct experimental data for this specific isomer, this document emphasizes a comparative analysis with related dichlorinated methylbenzoic acid isomers and details the fundamental experimental methodologies for property determination. This approach is designed to equip the scientific community with the necessary tools and insights to effectively work with and characterize this compound.

Molecular Structure and Identification

This compound belongs to the family of substituted benzoic acids. Its structure features a benzene ring substituted with two chlorine atoms, a methyl group, and a carboxylic acid group. The precise arrangement of these substituents dictates its chemical and physical properties.

IUPAC Name: this compound Molecular Formula: C₈H₆Cl₂O₂ Molecular Weight: 205.04 g/mol CAS Number: 1254073-62-5

The structural isomers of dichloromethylbenzoic acid are numerous, and their properties can vary significantly based on the substitution pattern. A clear understanding of the specific isomer is crucial for any research or development endeavor.

Caption: Molecular structure of this compound.

Comparative Physicochemical Properties

Direct experimental data for this compound is not widely available in public databases. Therefore, a comparative look at its isomers is instructive. The following table summarizes available data for related compounds, which can provide a reasonable estimation range for the target molecule.

| Property | 2,4-Dichloro-3-methylbenzoic acid | 3,5-Dichloro-4-methylbenzoic acid | This compound (Predicted/Estimated) |

| Melting Point | Not available | 187-189 °C[1][2] | Expected to be a solid with a distinct melting point, likely in a similar range to its isomers. |

| Boiling Point | Not available | 330.9 °C at 760 mmHg[2] | Expected to be high, characteristic of a substituted aromatic acid. |

| Density | 1.442 g/cm³ (Predicted) | 1.4 g/cm³[2] | Predicted to be around 1.4-1.5 g/cm³. |

| Solubility | Insoluble in water (predicted) | Sparingly soluble in water | Expected to have low aqueous solubility, but soluble in organic solvents like alcohols, ethers, and acetone. |

| pKa | Not available | Not available | Estimated to be lower than benzoic acid (4.2) due to the electron-withdrawing effects of the two chlorine atoms. |

Spectral Analysis: A Predictive Approach

The structural elucidation of this compound would rely heavily on spectroscopic methods. While specific spectra are not available, we can predict the key features based on the structure.

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

-

Aromatic Protons: Two doublets in the aromatic region (around 7-8 ppm), corresponding to the two protons on the benzene ring. The coupling constants would be indicative of their ortho relationship.

-

Methyl Protons (-CH₃): A singlet in the aliphatic region (around 2.3-2.5 ppm).

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-COOH): A signal in the downfield region (around 170 ppm).

-

Aromatic Carbons: Six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the attached substituents. The carbons attached to chlorine atoms would be significantly shifted.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region (around 20 ppm).

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.

-

C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A key feature for compounds containing two chlorine atoms is the presence of M+2 and M+4 peaks due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[3][4] The relative intensities of these isotopic peaks (approximately 9:6:1 ratio for two chlorines) would be a definitive indicator of the presence of two chlorine atoms in the molecule.[3][4]

Acidity and Reactivity

The acidity of the carboxylic acid group is a critical parameter. The pKa value is influenced by the electronic effects of the substituents on the benzene ring. Both chlorine atoms are electron-withdrawing groups, which stabilize the carboxylate anion through the inductive effect, thereby increasing the acidity (lowering the pKa) compared to benzoic acid (pKa ≈ 4.2).[5] The methyl group is a weak electron-donating group, which would slightly decrease the acidity. The net effect of the two chloro groups is expected to dominate, making this compound a stronger acid than benzoic acid. The ortho effect from the 2-chloro substituent may further enhance the acidity due to steric hindrance to coplanarity of the carboxyl group with the benzene ring.[5][6]

The reactivity of this compound is typical of a carboxylic acid, allowing for the formation of esters, amides, and acid chlorides. The aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups and may deactivate the ring.

Experimental Determination of Physicochemical Properties

For a compound with limited published data, the ability to experimentally determine its properties is paramount. The following section provides standardized protocols for key analytical procedures.

Melting Point Determination

The melting point is a fundamental indicator of purity.

Caption: Workflow for melting point determination.

Protocol:

-

Ensure the sample is completely dry and finely powdered.[7]

-

Pack the sample into a capillary tube to a height of 2-3 mm.[8]

-

Place the capillary tube in a melting point apparatus.[7]

-

If the approximate melting point is known, heat rapidly to about 20°C below this temperature.[8]

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[8] A narrow melting range (0.5-1°C) is indicative of a pure compound.

Solubility Assessment

Protocol:

-

To a small, known amount of the solid (e.g., 10 mg) in a test tube, add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, acetone, dichloromethane).

-

Agitate the mixture vigorously for a set period (e.g., 1 minute).

-

Observe if the solid dissolves completely.

-

If it dissolves, the compound is soluble. If not, it can be classified as partially soluble or insoluble. Heating can be applied to test for solubility at elevated temperatures.

pKa Determination via Potentiometric Titration

This method provides an accurate measure of the compound's acidity.[9][10][11]

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

-

Prepare a solution of the acid of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water-alcohol mixture if solubility in water is low).

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the base in small, known increments.

-

Record the pH of the solution after each addition of the base, allowing the reading to stabilize.

-

Plot the pH versus the volume of base added.

-

Determine the equivalence point (the point of steepest slope on the titration curve).

-

The pKa is the pH at the half-equivalence point (the volume of base added is half of that at the equivalence point).[9]

Spectroscopic and Chromatographic Analysis Protocols

NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12][13]

-

Ensure the sample is fully dissolved and free of particulate matter by filtering if necessary.[14]

-

Acquire the spectrum on a high-field NMR spectrometer.

IR Spectroscopy (Thin Solid Film):

-

Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).[15]

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[15]

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[15]

-

Acquire the IR spectrum using an FTIR spectrometer.[16]

Mass Spectrometry (Direct Infusion):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).[17][18][19]

-

Acquire the mass spectrum over a suitable m/z range.

HPLC for Purity Analysis:

-

Develop a reversed-phase HPLC method, typically using a C18 column.

-

The mobile phase could be a gradient of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., around 210-254 nm).

-

The purity can be estimated from the relative area of the main peak.

Synthesis and Purification

The synthesis of this compound would likely involve a multi-step process, potentially starting from a commercially available substituted toluene or benzoic acid derivative. Plausible synthetic strategies could include:

-

Chlorination of 4-methylbenzoic acid or a derivative: This would require careful control of reaction conditions to achieve the desired regioselectivity.

-

Oxidation of 2,3-dichloro-4-methyltoluene: If the corresponding toluene is available, it could be oxidized to the carboxylic acid.

-

Functional group manipulation from a related dichlorinated compound.

Purification of the final product is critical. Recrystallization is a standard and effective method for purifying solid organic compounds.

General Recrystallization Protocol:

-

Dissolve the crude solid in a minimum amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Safety and Handling

Based on the safety data for related dichlorobenzoic acids, this compound should be handled with care.[2][20][21][22][23]

-

Hazards: Likely to be an irritant to the eyes, skin, and respiratory system.[2][21] May be harmful if swallowed.[21][23]

-

Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.[2] Use in a well-ventilated area or a fume hood.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Applications in Research and Drug Development

Halogenated benzoic acids are important building blocks in medicinal chemistry and materials science.[24] The presence of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including:

-

Increased Lipophilicity: Halogens can enhance membrane permeability.

-

Metabolic Stability: The C-Cl bond is strong and can block sites of metabolic oxidation.

-

Halogen Bonding: The chlorine atoms can participate in halogen bonding, a non-covalent interaction that can be important for ligand-receptor binding.[25]

These properties make dichlorinated benzoic acid derivatives valuable scaffolds for the synthesis of novel therapeutic agents and functional materials.[26][27]

References

[Please note that the following URLs are provided for verification and were accessible as of the last update. Some links may lead to landing pages requiring further navigation.]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo.... [Link]

-

Reddit. What are the best practices for sample preparation for NMR analysis?. [Link]

-

University of Calgary. Melting point determination. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

- University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.

-

University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. [Link]

-

Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

Wikipedia. Infrared spectroscopy. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

HCPG. Acidity of Carboxylic Acids. [Link]

-

Oxford Lab Fine Chem. material safety data sheet - 2,4-dichlorobenzoic acid. [Link]

-

PubMed. Direct Infusion Mass Spectrometry for Complex Lipid Analysis. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Studylib. experiment (1) determination of melting points. [Link]

-

ACS Publications. Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. [Link]

-

Clarion University. Determination of Melting Point. [Link]

- Google Patents. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

- Google Patents. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

PubMed Central. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. [Link]

-

ACS Publications. A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. [Link]

-

ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]

-

ResearchGate. Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development. [Link]

-

European Patent Office. Process for the preparation of a benzoic acid derivative - EP 0281186 B1. [Link]

-

ResearchGate. Rapid protein identification using direct infusion nanoelectrospray ionization mass spectrometry. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

MDPI. Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes. [Link]

-

PubMed Central. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. [Link]

-

ResearchGate. Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

-

SlideShare. IR Spectroscopy: Fundamentals and Applications. [Link]

-

YouTube. Mass Spectroscopy - Halo-isotopes. [Link]

-

Slideshare. Sampling of solids in IR spectroscopy. [Link]

-

ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]

-

National Institutes of Health. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

Sources

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 6. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. reddit.com [reddit.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 17. Direct Infusion Mass Spectrometry for Complex Lipid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. oxfordlabchem.com [oxfordlabchem.com]

- 21. fishersci.com [fishersci.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. namiki-s.co.jp [namiki-s.co.jp]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dichloro-4-methylbenzoic acid (CAS Number: 1254073-62-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2,3-Dichloro-4-methylbenzoic acid, a key intermediate in the development of novel therapeutics.

Introduction: A Molecule of Interest in Medicinal Chemistry

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a benzoic acid core with two chlorine atoms and a methyl group at specific positions, makes it a valuable building block in organic synthesis. The electronic properties conferred by the chloro- and methyl- substituents on the benzene ring influence its reactivity and potential for interaction with biological targets. This compound has garnered interest primarily as an intermediate in the synthesis of pharmacologically active molecules, most notably P2X7 receptor modulators.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation.

| Property | Value | Source |

| CAS Number | 1254073-62-5 | - |

| Molecular Formula | C₈H₆Cl₂O₂ | [1] |

| Molecular Weight | 205.04 g/mol | [1] |

| Appearance | White to off-white solid (typical for similar compounds) | General knowledge |

| Melting Point | Data not available for this specific isomer. The related isomer, 3,5-dichloro-4-methylbenzoic acid, has a melting point of 187-189 °C. | General knowledge |

| Boiling Point | Data not available | - |

| Solubility | Expected to be poorly soluble in water, but soluble in organic solvents such as toluene, and alcohols. | General knowledge based on structure |

| Purity | Typically available at ≥95% purity. | - |

Synthesis of this compound

A documented method for the synthesis of this compound involves the conversion of the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride.

Experimental Protocol: Preparation of 2,3-Dichloro-4-methylbenzoyl chloride

This protocol is adapted from a patented procedure for the use of this compound as a synthetic intermediate.[2]

Materials:

-

This compound (5.90 g, 26.2 mmol)

-

Thionyl chloride (30 mL, 411 mmol)

-

Toluene (100 mL)

Procedure:

-

Combine this compound and toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add thionyl chloride to the mixture.

-

Heat the reaction mixture to 85 °C and maintain this temperature for 4 hours.

-

After the reaction is complete, remove the solvents in vacuo.

-

To ensure complete removal of residual thionyl chloride, azeotrope the residue with toluene (3 x 100 mL).

-

The resulting residue, 2,3-dichloro-4-methylbenzoyl chloride, can be used in subsequent steps without further purification.

Causality of Experimental Choices:

-

Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The excess thionyl chloride ensures the complete conversion of the starting material.

-

Toluene serves as a suitable solvent that is inert to the reaction conditions and has a boiling point that allows for the desired reaction temperature.

-

Heating to 85 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Azeotropic distillation with toluene is a crucial step to remove any remaining thionyl chloride, which could interfere with subsequent reactions.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chlorine and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carboxyl carbon would appear at a characteristic downfield shift.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (205.04 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong carbonyl (C=O) stretching band from the carboxylic acid group, as well as characteristic bands for the aromatic ring and C-Cl bonds.

Applications in Drug Discovery

The primary documented application of this compound is as a key intermediate in the synthesis of P2X7 receptor modulators.[2]

Signaling Pathway and Therapeutic Rationale

Caption: Role of this compound-derived modulators in the P2X7 pathway.

The P2X7 receptor is an ATP-gated ion channel that is expressed on various immune cells. Its activation by extracellular ATP triggers inflammatory responses.[2] Overactivation of the P2X7 receptor has been implicated in a range of pathological conditions, including:

-

Pain: Neuropathic and inflammatory pain.[2]

-

Inflammatory Diseases: Such as rheumatoid arthritis.[2]

-

Neurodegenerative Diseases: Including Alzheimer's disease.[2]

Molecules synthesized from this compound have been shown to modulate the P2X7 receptor, suggesting their potential as therapeutic agents for these conditions.[2]

Safety and Handling

Specific toxicology data for this compound (CAS 1254073-62-5) is not available. However, based on the safety data for the closely related isomer, 2,4-dichloro-3-methylbenzoic acid, the following precautions should be observed.[3]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3]

-

Ventilation: Handle in a well-ventilated place to avoid the formation of dust and aerosols.[3]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Conclusion

This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of potential therapeutics targeting the P2X7 receptor. While comprehensive data on its physicochemical and toxicological properties are still emerging, its role in medicinal chemistry highlights its importance for further investigation. Researchers working with this compound should adhere to strict safety protocols and consult safety data sheets for related compounds for guidance.

References

Sources

solubility of 2,3-Dichloro-4-methylbenzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2,3-Dichloro-4-methylbenzoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for determining the . While specific experimental data for this compound is not widely published, this document serves as a foundational resource for researchers, scientists, and drug development professionals by establishing a robust framework for its characterization. We delve into the theoretical underpinnings of solubility for substituted benzoic acids, provide detailed, field-proven experimental protocols, and offer a template for systematic data acquisition and presentation.

Introduction: The Critical Role of Solubility

This compound is a substituted aromatic carboxylic acid. While its specific applications are still emerging, its structural motifs are common in medicinal chemistry and materials science. For any new chemical entity, understanding its solubility profile is a cornerstone of early-phase development.[1] Poor solubility can lead to a cascade of challenges, including inadequate systemic exposure for pharmacological response, difficulties in formulation, and unreliable results in in-vitro screening assays.[3][4] Therefore, a thorough characterization of solubility in a range of relevant organic solvents is not merely a data-gathering exercise; it is a crucial step in risk mitigation and a predictive tool for the compound's ultimate success.[2]

This guide is structured to provide both the theoretical context and the practical "how-to" for researchers tasked with determining the solubility of this compound.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[5] The adage "like dissolves like" serves as a useful starting point, indicating that substances with similar polarities tend to be miscible.[6] For this compound, the key structural features influencing its solubility are:

-

The Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents (e.g., DMSO).

-

The Benzene Ring: The aromatic ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.[7]

-

Substituents (Chloro- and Methyl- groups): The two chloro groups and one methyl group contribute to the overall lipophilicity of the molecule, which can enhance solubility in less polar organic solvents. The presence of these substituents also influences the crystal lattice energy of the solid compound, a key factor that must be overcome for dissolution to occur.

The interplay between the polar carboxylic acid head and the relatively nonpolar substituted benzene ring means that this compound is expected to exhibit a range of solubilities across different organic solvents. Its solubility will likely be highest in polar organic solvents and lower in non-polar hydrocarbon solvents. Temperature is another critical factor; for most solid solutes, solubility increases with temperature as the additional thermal energy helps to break down the crystal lattice.[7][8]

Experimental Determination of Solubility

A scientifically sound determination of solubility requires a robust and reproducible methodology. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[9] For earlier stages of discovery where compound availability may be limited, a high-throughput screening (HTS) approach can be employed to generate valuable kinetic solubility data.[10][11]

Protocol 1: The Equilibrium Shake-Flask Method

This method is designed to measure the thermodynamic equilibrium solubility, which is the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute at a specific temperature.[9][12]

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

A panel of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane)

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The key is to ensure there is undissolved solid remaining at the end of the experiment, which confirms that the solution is saturated.[9]

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, thus verifying that equilibrium has been reached.[9][12]

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[9]

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectroscopy method. A pre-established calibration curve with standard solutions of this compound of known concentrations is required for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in various units, such as mg/mL, g/100 mL, or molarity (mol/L).

-

Self-Validation and Trustworthiness: The protocol's integrity is maintained by ensuring an excess of solid is present throughout, confirming equilibrium is reached through time-point sampling, and using a validated analytical method for quantification.

Protocol 2: High-Throughput Screening (HTS) for Kinetic Solubility

In early drug discovery, it is often necessary to rapidly assess the solubility of many compounds. HTS methods provide a faster, albeit less precise, measure of kinetic solubility.[10][13]

Objective: To rapidly estimate the solubility of this compound from a DMSO stock solution.

Methodology Overview: A common HTS method involves adding a concentrated DMSO stock solution of the compound to an aqueous or organic solvent in a 96-well plate. The point at which the compound precipitates is detected by methods such as nephelometry (light scattering) or UV-Vis spectroscopy.[11][14] This provides a measure of kinetic solubility, which can sometimes overestimate the true thermodynamic solubility but is invaluable for ranking compounds.[15]

Data Presentation and Visualization

Systematic recording of solubility data is essential for comparison and analysis.

Table 1: Template for Recording Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Notes |

| Methanol | 25 | Experimental Value | Calculated Value | Shake-Flask | |

| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask | |

| Acetone | 25 | Experimental Value | Calculated Value | Shake-Flask | |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | Shake-Flask | |

| Dichloromethane | 25 | Experimental Value | Calculated Value | Shake-Flask | |

| Toluene | 25 | Experimental Value | Calculated Value | Shake-Flask | |

| Heptane | 25 | Experimental Value | Calculated Value | Shake-Flask |

Note: This table is a template. The actual data needs to be generated through laboratory experiments as outlined in the protocols.

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This technical guide provides a robust framework for approaching the solubility determination of this compound in organic solvents. By understanding the underlying physicochemical principles and adhering to rigorous, validated experimental protocols like the shake-flask method, researchers can generate high-quality, reliable data. This information is fundamental for making informed decisions in the fields of drug development and chemical process optimization, ultimately paving the way for the successful application of this and other new chemical entities.

References

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link]

-

Pan, L., et al. (2001). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Journal of Pharmaceutical Sciences, 90(4), 521-529. [Link]

-

Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

Teachy. (n.d.). Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

-

ResearchGate. (n.d.). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Retrieved from [Link]

-

LatPro. (n.d.). Drug Solubility: Significance and symbolism. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 3.2: Solubility. Retrieved from [Link]

-

Journal of Medical Pharmaceutical and Allied Sciences. (2019). Importance of Solubility and Solubility Enhancement Techniques. JMPAS, 8(6), 2403-2416. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry [Video]. YouTube. [Link]

-

PubChem. (n.d.). 2,4-Dichloro-3-methylbenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzoic Acid. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, October 3). 17.2: Factors That Affect Solubility. Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. jmpas.com [jmpas.com]

- 4. ucd.ie [ucd.ie]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Page loading... [guidechem.com]

- 8. teachy.ai [teachy.ai]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. pharmaexcipients.com [pharmaexcipients.com]

An In-Depth Technical Guide to the Crystal Structure Determination of 2,3-Dichloro-4-methylbenzoic Acid

This guide provides a comprehensive overview of the methodologies and considerations for determining the single-crystal X-ray structure of 2,3-Dichloro-4-methylbenzoic acid. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the time of this writing, this document will serve as a robust framework for its determination. We will delve into the procedural rationale, from material synthesis and purification to advanced crystallographic analysis, leveraging data from structurally analogous compounds to inform our approach. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of solid-state characterization.

Introduction: The Significance of Crystalline Architecture

The precise three-dimensional arrangement of atoms and molecules in a solid-state material, its crystal structure, is a cornerstone of its physicochemical properties. For active pharmaceutical ingredients (APIs) and specialty chemicals like this compound, the crystal structure dictates critical parameters such as solubility, dissolution rate, stability, and bioavailability. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining this atomic arrangement, providing invaluable insights into molecular conformation, intermolecular interactions, and packing motifs.[1][2][3] Understanding these features is paramount in drug development for identifying and characterizing polymorphs, designing co-crystals, and ensuring intellectual property protection.

Prerequisite: Synthesis and High-Purity Material

The journey to a high-quality crystal structure begins with the synthesis and rigorous purification of the target compound. The presence of impurities can significantly impede or entirely prevent the growth of single crystals suitable for diffraction.

A plausible synthetic route to this compound involves the oxidation of a corresponding toluene derivative. Given the substitution pattern, a multi-step synthesis might be required, potentially starting from a commercially available dichlorotoluene or a related aniline. For instance, synthetic pathways for similar dichlorobenzoic acids often involve diazotization of an aniline followed by a Sandmeyer-type reaction and subsequent oxidation.

Crucial Insight: It is imperative to achieve a purity level exceeding 99% for successful crystallization. The final purification step is often recrystallization from a suitable solvent system, which also serves as a preliminary screen for potential crystallization conditions.[4] Techniques such as column chromatography may be necessary to remove persistent impurities.

The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is frequently the most challenging step in a crystallographic study.[1] For a small organic molecule like this compound, several techniques can be employed. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but show limited solubility at room or lower temperatures.[4]

Experimental Protocol: Slow Evaporation

This is often the simplest and most common method for growing single crystals.[5]

Methodology:

-

Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a clean glass vial.

-

Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

-

Cover the vial with a cap, or Parafilm, and puncture a few small holes with a needle. This allows for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of a laboratory bench.

-

Monitor the vial over several days to weeks for the formation of single crystals. The rate of evaporation can be controlled by the number and size of the holes in the covering.

Causality: The slow removal of the solvent gradually increases the concentration of the solute beyond its saturation point, promoting the orderly deposition of molecules onto a growing crystal lattice rather than rapid precipitation into an amorphous solid or a microcrystalline powder.

Experimental Protocol: Vapor Diffusion

This technique is highly effective and allows for fine control over the crystallization process.[5]

Methodology:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent (the "good" solvent, e.g., THF, toluene) in a small, open vial.

-

Place this small vial inside a larger, sealed jar or beaker.

-

Add a more volatile solvent in which the compound is insoluble (the "poor" or "anti-solvent," e.g., hexane, pentane, diethyl ether) to the larger jar, ensuring the level is below the top of the inner vial.

-

Seal the larger jar. The anti-solvent will slowly diffuse in the vapor phase into the good solvent.

-

This gradual change in the solvent composition reduces the solubility of the compound, leading to the formation of crystals.

Causality: Vapor diffusion provides a very slow and controlled method for inducing supersaturation. This gentle perturbation of the system's equilibrium is highly conducive to the growth of large, well-ordered single crystals.

Protocol Steps:

-

Crystal Mounting: A selected crystal is carefully mounted on a glass fiber or a loop and placed on a goniometer head in the diffractometer.

-

Data Collection: The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal motion of the atoms. It is then irradiated with a monochromatic X-ray beam and rotated. A detector collects the diffraction pattern, which consists of a series of spots of varying intensity. [1]3. Data Reduction: The collected images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

-

Structure Refinement: The initial atomic positions are refined against the experimental data to improve the model and achieve the best possible fit. This iterative process minimizes the difference between the observed and calculated structure factors.

-

Validation: The final structure is validated for geometric and crystallographic correctness. The results are typically reported in a standard Crystallographic Information File (CIF). [6][7]

Data Analysis: A Case Study of 2,3-Dichlorobenzoic Acid

In the absence of data for our target molecule, we can examine the known crystal structure of the closely related 2,3-Dichlorobenzoic acid to anticipate the kind of results we would expect. This provides a valuable baseline for comparison.

| Parameter | 2,3-Dichlorobenzoic Acid | This compound (Expected) |

| Formula | C₇H₄Cl₂O₂ | C₈H₆Cl₂O₂ |

| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |

| Space Group | C2/c | To be determined |

| Key Interaction | Carboxylic acid dimer (R²₂(8) motif) | Expected to retain the carboxylic acid dimer |

| Data Source | - |

Analysis and Expected Observations:

-

Hydrogen Bonding: Like most carboxylic acids, 2,3-Dichlorobenzoic acid forms a centrosymmetric dimer in the solid state via strong O-H···O hydrogen bonds between the carboxyl groups. It is highly probable that this compound will exhibit the same robust hydrogen-bonded dimer motif. This is a very common and stable supramolecular synthon.

-

Molecular Conformation: The dihedral angle between the carboxylic acid group and the benzene ring will be of interest. Steric hindrance from the ortho-chloro substituent likely causes the carboxyl group to be twisted out of the plane of the aromatic ring.

-

Influence of the Methyl Group: The addition of the methyl group at the 4-position will increase the molecule's volume and alter its electronic properties. This will almost certainly lead to a different crystal packing arrangement and, consequently, different unit cell parameters. The methyl group may participate in weaker C-H···O or C-H···Cl interactions, further influencing the three-dimensional architecture. A search in the Cambridge Structural Database (CSD) for similarly substituted benzoic acids would be a prudent step to identify common packing motifs. [8]

Conclusion and Outlook

Determining the crystal structure of this compound is an achievable goal through the systematic application of established crystallization and diffraction techniques. This guide outlines a logical and scientifically rigorous pathway to this objective. The key to success lies in the preparation of high-purity material and a patient, methodical exploration of crystallization conditions. The resulting crystal structure will provide definitive proof of molecular identity and offer critical insights into the solid-state properties that are vital for its application in pharmaceutical and materials science. The final validated structure, encapsulated in a CIF, will be a valuable addition to the scientific literature and public databases.

References

-

Wikipedia. Crystallographic Information File. [Link]

-

SOP: CRYSTALLIZATION. UCLA Chemistry and Biochemistry. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Introduction to Powder Crystallographic Information File (CIF). CCP14. [Link]

-

A short guide to Crystallographic Information Files. CCDC. [Link]

-

PubChem. 2,3-Dichlorobenzoic acid. [Link]

-

The International Union of Crystallography. CIF 1.1 syntax specification. [Link]

-

Metadata Standards Catalog. CIF (Crystallographic Information Framework). [Link]

-

wikiHow. 9 Ways to Crystallize Organic Compounds. [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Powers, K. M., & Zeller, M. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. [Link]

-

Journal of Applied Crystallography. Crystal structure determination of a series of small organic compounds from powder data. [Link]

-

University of Colorado Boulder. Crystallization - Organic Chemistry. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

University of Missouri-St. Louis. Crystallisation Techniques. [Link]

-

University of Florida. Crystal Growing Tips. [Link]

-

University of York. Single Crystal X-ray Diffraction. [Link]

-

Bruker. Single Crystal X-ray Diffractometers. [Link]

-

YouTube. What is Single Crystal X-ray Diffraction?. [Link]

-

CCDC. Access Structures. [Link]

-

CCDC. The Largest Curated Crystal Structure Database. [Link]

-

PubChemLite. 2-(3,5-dichloro-4-methylbenzoyl)benzoic acid. [Link]

-

PubChem. 2,5-Dichloro-4-methylbenzoic acid. [Link]

-

PubChem. 3,5-Dichloro-4-methylbenzoic acid. [Link]

Sources

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 6. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to 2,3-Dichloro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichloro-4-methylbenzoic acid (CAS No. 1254073-62-5), a halogenated aromatic carboxylic acid. While the specific historical discovery of this compound is not extensively documented in scientific literature, this guide synthesizes available information on its chemical properties, plausible synthetic routes, and potential applications, particularly within the realms of medicinal chemistry and materials science. Drawing upon data from analogous substituted benzoic acids, we present predicted spectroscopic characteristics and detailed experimental protocols. This document serves as a foundational resource for researchers interested in the utilization of this and related compounds in novel chemical syntheses and drug discovery programs.

Introduction and Historical Context

This compound belongs to the class of substituted benzoic acids, a cornerstone of modern organic chemistry.[1] These molecules are integral to the development of pharmaceuticals, agrochemicals, and functional materials due to their versatile reactivity and ability to participate in a wide range of chemical transformations. While a definitive "discovery" paper for this compound is not prominent in the historical record, its existence as a commercially available compound (CAS No. 1254073-62-5) points to its synthesis as a specialty chemical, likely as a building block or intermediate for more complex molecules.

The history of its close relatives, various isomers of dichlorobenzoic acid and methylbenzoic acid (toluic acids), is more established. For instance, p-toluic acid is a known intermediate in the industrial production of terephthalic acid. The study of halogenated benzoic acids has been driven by their utility in modifying the electronic and steric properties of molecules, a key strategy in drug design. It is within this broader context of synthetic and medicinal chemistry that the value and synthesis of this compound can be understood.

Plausible Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route can be devised based on well-established organic chemistry principles and documented syntheses of related isomers. A logical approach involves the oxidation of the corresponding dichlorotoluene.

Proposed Synthetic Pathway: Oxidation of 2,3-Dichloro-4-methyltoluene

The most direct route to this compound is the oxidation of the methyl group of 2,3-dichloro-4-methyltoluene. Strong oxidizing agents are required for this transformation due to the presence of deactivating chloro groups on the aromatic ring.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the oxidation of substituted toluenes.

Materials:

-

2,3-Dichloro-4-methyltoluene

-

Potassium permanganate (KMnO₄)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloro-4-methyltoluene and a solution of sodium carbonate in water.

-

Oxidation: Heat the mixture to reflux. Slowly add a solution of potassium permanganate in water portion-wise over several hours. The purple color of the permanganate should disappear as the reaction progresses.

-

Quenching: After the addition is complete and the reaction mixture has refluxed for an additional period, cool the flask to room temperature. The brown precipitate of manganese dioxide will be present.

-

Workup: Add a saturated solution of sodium bisulfite to the reaction mixture until the manganese dioxide is dissolved and the solution becomes colorless.

-

Extraction: Transfer the mixture to a separatory funnel. Make the aqueous layer acidic with concentrated hydrochloric acid. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Chemical and Physical Properties

The predicted and known properties of this compound and its isomers are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₂ | PubChem |

| Molecular Weight | 205.04 g/mol | PubChem |

| CAS Number | 1254073-62-5 | Chemical Supplier |

| Appearance | White to off-white solid (predicted) | Analogous Compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | ~3.5 - 4.0 (predicted) | Analogous Compounds |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO (predicted) | Analogous Compounds |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (around 2.4 ppm) and two singlets or an AB quartet for the two aromatic protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the carboxylic carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the positions of the chloro and methyl substituents.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, characteristic of a carboxylic acid. A broad O-H stretching band will be present in the region of 2500-3300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the two chlorine atoms will be a key feature for identification.

Applications in Research and Drug Development

Substituted benzoic acids are a crucial class of compounds in drug discovery and development.[1][5][6] They can serve as starting materials, intermediates, or the final active pharmaceutical ingredient.

As a Synthetic Intermediate

This compound can be a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid group can be readily converted to other functional groups such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. The chlorine and methyl substituents on the aromatic ring influence the electronic properties and provide sites for further functionalization through reactions like nucleophilic aromatic substitution or cross-coupling reactions.

Potential in Drug Discovery

The incorporation of halogen atoms into drug candidates is a common strategy to enhance their pharmacological properties, including potency, selectivity, and metabolic stability. The specific substitution pattern of this compound could be explored in the design of novel therapeutic agents targeting a variety of biological targets. Benzoic acid derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7]

Caption: Potential applications of this compound.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the safety data sheets (SDS) of related dichlorinated and methylated benzoic acids, the following precautions should be taken[8][9]:

-

Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation. May cause respiratory tract irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with a fume hood.

-

Handling: Avoid creating dust. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a specialty chemical with potential as a versatile building block in organic synthesis, particularly for applications in medicinal chemistry and materials science. While its historical origins are not well-documented, its chemical properties can be inferred from related compounds. The plausible synthetic route and predicted spectroscopic data provided in this guide offer a starting point for researchers interested in exploring the utility of this compound. As with any chemical, proper safety precautions should be observed during its handling and use.

References

- The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). PharmaCompass.

- Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

- Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021).

- Chemical Safety Data Sheet MSDS / SDS - 2,4-DICHLORO-3-METHYLBENZOIC ACID. (2025). ChemicalBook.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosph

- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.

- SAFETY D

- Comparative Reactivity of Dichlorotoluene Isomers: A Guide for Researchers. Benchchem.

- Halogen

- 3,5-Dichloro-4-methylbenzoic acid CAS#: 39652-34-1. ChemicalBook.

- SAFETY D

- Method for synthesizing 3,5-dichlorobenzoic acid.

- Supporting Information.

- 2,4-Dichloro-3-methylbenzoic acid | C8H6Cl2O2 | CID 13235951. PubChem.

- Synthesis and Application of 3,5-dichlorobenzoic acid. ChemicalBook.

- Method for synthesizing 3,5-dichlorobenzoic acid.

- An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (2015). Journal of Chemical Research.

- Supplementary Inform

- 2-Chloro-4-methylbenzoic acid | C8H7ClO2 | CID 2735755. PubChem.

- p-Toluic acid. Wikipedia.

- Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of Molecular Structure.

- 3-Chloro-4-methylbenzoic acid | 5162-82-3. ChemicalBook.

- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.

- 2-Chloro-3-methylbenzoic acid(15068-35-6) 1H NMR spectrum. ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-3-methylbenzoic acid(15068-35-6) 1H NMR [m.chemicalbook.com]

- 5. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Note: High-Performance Analytical Methods for the Quantification of 2,3-Dichloro-4-methylbenzoic Acid

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2,3-Dichloro-4-methylbenzoic acid, a key intermediate in the synthesis of various specialty chemicals and pharmaceutical compounds. Ensuring the purity and concentration of this molecule is critical for process optimization, quality control, and regulatory compliance. This document outlines two primary, robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals, offering step-by-step protocols from sample preparation to data analysis. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Analytical Imperative for this compound

This compound is a substituted aromatic carboxylic acid. Its specific substitution pattern makes it a valuable building block in organic synthesis. The presence of isomeric impurities or residual starting materials can significantly impact the yield, purity, and safety profile of the final product. Therefore, access to sensitive, specific, and reliable quantitative methods is paramount.

This guide presents two orthogonal analytical techniques to provide a comprehensive analytical toolkit:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A robust and widely accessible technique ideal for routine quality control, offering excellent precision and accuracy for quantifying the analyte in various matrices.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method, particularly useful for impurity profiling and analysis in complex matrices. Due to the low volatility of the carboxylic acid, a derivatization step is required, which is detailed herein.

The choice between these methods will depend on the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix.

Method 1: Quantification by Reversed-Phase HPLC (RP-HPLC)

Principle of the Method

This method leverages reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A nonpolar stationary phase (C18) is used with a polar mobile phase. The key to analyzing carboxylic acids like this compound is the control of the mobile phase pH. By acidifying the mobile phase (e.g., to pH 2.5), the ionization of the carboxylic acid group is suppressed (-COOH form predominates over -COO⁻).[1] This protonated form is less polar, leading to increased retention on the C18 column, better peak shape, and improved reproducibility. Detection is performed using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance.

While a specific method for this compound is not published, the protocol presented here is adapted from a validated method for the structurally analogous 2,3-Dichlorobenzoic acid and its regio-isomers, ensuring a high probability of success.[1][2]

Experimental Protocol: HPLC-UV Analysis

2.2.1. Instrumentation and Materials

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Chemicals:

-

This compound reference standard (>98% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid or Phosphoric acid (analytical grade)

-

Water (HPLC grade or Milli-Q)

-

2.2.2. Preparation of Solutions

-

Mobile Phase A: Prepare a 0.01 M ammonium acetate solution in water. Adjust the pH to 2.5 using formic acid or phosphoric acid. Filter through a 0.45 µm membrane filter before use.[1]

-

Mobile Phase B: Methanol (HPLC grade).

-

Diluent: A mixture of Methanol and Water (50:50, v/v) is a suitable diluent.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.2.3. Chromatographic Conditions The following conditions are a robust starting point and should be optimized for the specific instrument and column in use.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01 M Ammonium Acetate, pH 2.5 |

| Mobile Phase B | Methanol |

| Gradient Program | See Table 1 below |

| Flow Rate | 1.2 mL/min[1] |

| Column Temperature | 25°C |

| Detection Wavelength | 210 nm (or λmax determined by PDA)[1] |

| Injection Volume | 10 µL |

Table 1: Recommended HPLC Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 50 | 50 |

| 15.0 | 40 | 60 |

| 25.0 | 20 | 80 |

| 30.0 | 50 | 50 |

| 35.0 | 50 | 50 |

2.2.4. Data Analysis and Quantification Quantification is achieved by creating a calibration curve. Plot the peak area of the analyte from the calibration standards against their known concentrations. Perform a linear regression analysis on the data. The concentration of this compound in unknown samples can then be determined from their measured peak areas using the resulting calibration equation (y = mx + c).

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH guidelines.[3][4][5] The following parameters should be assessed:

Table 2: Summary of HPLC Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). | Peak purity index > 0.995 (PDA), no interference at the analyte's retention time. |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 1-100 µg/mL). |

| Accuracy | The closeness of test results to the true value. Assessed by spike-recovery studies. | 98.0% - 102.0% recovery for assay. |

| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0%.[6] |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., peak tailing, resolution) remain within acceptable limits. |

Note: These criteria are typical for pharmaceutical analysis and may be adjusted based on the specific application.

HPLC Workflow Diagram

Caption: Experimental workflow for HPLC analysis of this compound.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

Direct analysis of carboxylic acids by GC is often challenging due to their high polarity and low volatility, which can lead to poor peak shape and adsorption on the column.[7] To overcome this, a derivatization step is essential.[8] This protocol employs silylation, where the acidic proton of the carboxyl group is replaced with a non-polar trimethylsilyl (TMS) group. This reaction, typically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the analyte into a volatile and thermally stable TMS-ester, making it amenable to GC analysis.[9][10]

Following separation on a capillary GC column, the eluting derivative is ionized (typically by Electron Ionization, EI) and fragmented. The mass spectrometer then separates and detects these fragments, providing a unique mass spectrum that confirms the identity of the analyte with high certainty. Quantification is achieved by monitoring specific, characteristic ions (Selected Ion Monitoring, SIM mode), which provides excellent sensitivity and selectivity.[9]

Experimental Protocol: GC-MS Analysis

3.2.1. Instrumentation and Materials

-

GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

-

Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Chemicals:

-

This compound reference standard (>98% purity)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine or Acetonitrile (Anhydrous, GC grade)

-

Ethyl Acetate (HPLC grade)

-

Internal Standard (e.g., 4-Chlorobenzoic acid or a deuterated analog)

-

3.2.2. Sample Preparation and Derivatization

-

Extraction: Extract the analyte from the sample matrix using an appropriate solvent like ethyl acetate. For aqueous samples, acidify to pH < 2 before extraction to ensure the analyte is in its protonated form.[9][11]

-

Drying: Transfer the organic extract to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they will react with the derivatizing agent.

-

Derivatization:

3.2.3. GC-MS Conditions

| Parameter | Recommended Condition |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless (or Split 10:1, depending on concentration) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Start at 100°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min. |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| MS Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (for identification) and SIM (for quantification) |

3.2.4. Data Analysis and Quantification

-

Identification: In Full Scan mode, identify the TMS-derivatized this compound peak by its retention time and by comparing its mass spectrum to a reference spectrum. Key expected ions would include the molecular ion (M⁺) and characteristic fragments (e.g., M-15 for loss of a methyl group from the TMS moiety).

-

Quantification (SIM Mode): For high sensitivity, acquire data in SIM mode. Select at least three characteristic, abundant, and interference-free ions for the analyte and the internal standard. One ion serves as the quantifier, while the others serve as qualifiers to ensure identity. Construct a calibration curve by plotting the ratio of the analyte quantifier peak area to the internal standard quantifier peak area against concentration.

GC-MS Workflow Diagram

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Sample Preparation Protocols

The success of any quantitative analysis relies heavily on the sample preparation stage, which aims to extract the analyte from the matrix, remove interferences, and concentrate it to a level suitable for the instrument.[12]

Protocol: Liquid-Liquid Extraction (LLE) from Aqueous Matrix

This protocol is suitable for extracting the analyte from water or wastewater samples.[13][14][15]

-

Take a known volume of the aqueous sample (e.g., 100 mL) in a separatory funnel.

-

Add an internal standard if required.

-

Acidify the sample to pH < 2 with concentrated HCl or H₂SO₄. This step is crucial to ensure the benzoic acid is in its non-ionized, more organic-soluble form.[16]

-

Add 30 mL of a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

-

Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

-

Allow the layers to separate completely.

-

Drain the lower aqueous layer and collect the upper organic layer.

-

Repeat the extraction (steps 4-7) on the aqueous layer twice more with fresh portions of the organic solvent.

-

Combine all organic extracts.

-

Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.

-

The extract can now be concentrated and prepared for either HPLC or GC-MS analysis. For HPLC, the solvent can be evaporated and the residue reconstituted in the mobile phase diluent. For GC-MS, the solvent is evaporated completely before derivatization.